

# In-Depth Technical Guide: 2-Ethyl-4-nitrophenol (CAS: 34105-70-9)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Ethyl-4-nitrophenol**

Cat. No.: **B3051496**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for **2-Ethyl-4-nitrophenol**. It is intended for research and informational purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

## Introduction

**2-Ethyl-4-nitrophenol** is a substituted aromatic organic compound belonging to the nitrophenol family. While specific research on this particular molecule is limited, its structural similarity to other well-studied nitrophenols suggests potential applications and biological activities of interest to the scientific community. This guide summarizes the known physicochemical properties, provides a plausible experimental protocol for its synthesis and analysis, and discusses the general toxicological profile of nitrophenols.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Ethyl-4-nitrophenol** based on available data.[\[1\]](#)

| Property                       | Value                                         | Source                |
|--------------------------------|-----------------------------------------------|-----------------------|
| CAS Number                     | 34105-70-9                                    | PubChem[1]            |
| Molecular Formula              | C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> | PubChem[1]            |
| Molecular Weight               | 167.16 g/mol                                  | PubChem[1]            |
| IUPAC Name                     | 2-ethyl-4-nitrophenol                         | PubChem[1]            |
| Canonical SMILES               | CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])O        | PubChem[1]            |
| InChI Key                      | YKTXVKQLETVLJG-UHFFFAOYSA-N                   | PubChem[1]            |
| XLogP3                         | 2                                             | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count      | 1                                             | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count   | 3                                             | PubChem (Computed)[1] |
| Rotatable Bond Count           | 1                                             | PubChem (Computed)[1] |
| Exact Mass                     | 167.058243 g/mol                              | PubChem (Computed)[1] |
| Monoisotopic Mass              | 167.058243 g/mol                              | PubChem (Computed)[1] |
| Topological Polar Surface Area | 66.1 Å <sup>2</sup>                           | PubChem (Computed)[1] |

## Experimental Protocols

Note: A specific, validated experimental protocol for the synthesis of **2-Ethyl-4-nitrophenol** is not readily available in the public domain. The following protocol is a representative procedure adapted from general methods for the nitration of phenols. Researchers should optimize these conditions for their specific needs.

### Synthesis of 2-Ethyl-4-nitrophenol from 2-Ethylphenol

This procedure describes the direct nitration of 2-ethylphenol. This reaction typically yields a mixture of ortho- and para-nitro isomers, which will require subsequent purification.

**Materials:**

- 2-Ethylphenol
- Nitric acid (70%)
- Sulfuric acid (98%)
- Dichloromethane
- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate
- Ice bath
- Separatory funnel
- Round-bottom flask
- Magnetic stirrer

**Procedure:**

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylphenol (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
- Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid (1.1 equivalents) to chilled sulfuric acid (1.1 equivalents) while maintaining the temperature below 10 °C.
- Nitration: Add the nitrating mixture dropwise to the cooled solution of 2-ethylphenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
- Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

## Purification

The crude product, a mixture of **2-ethyl-4-nitrophenol** and 2-ethyl-6-nitrophenol, can be purified by column chromatography.

### Materials:

- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate
- Glass column
- Fraction collector

### Procedure:

- Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
- Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing).
- Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the desired **2-ethyl-4-nitrophenol** isomer.

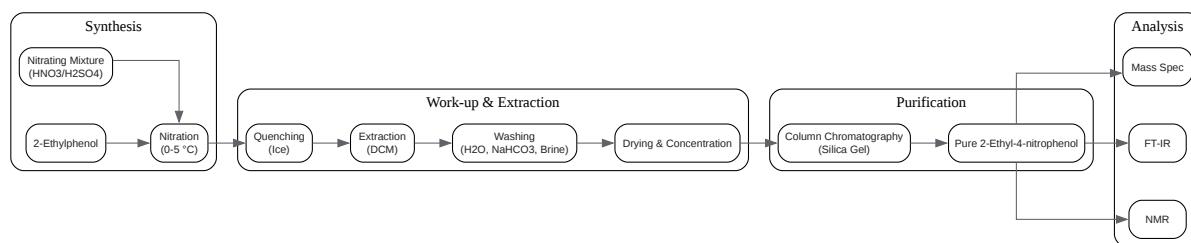
- Isolation: Combine the pure fractions and evaporate the solvent to yield purified **2-ethyl-4-nitrophenol**.

## Analytical Characterization

The identity and purity of the synthesized **2-Ethyl-4-nitrophenol** can be confirmed by various analytical techniques.

| Technique           | Expected Observations                                                                                                                                          |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Aromatic protons with distinct splitting patterns, signals for the ethyl group (triplet and quartet), and a signal for the phenolic proton.                    |
| <sup>13</sup> C NMR | Signals corresponding to the eight carbon atoms in the molecule, including aromatic carbons and the ethyl group carbons.                                       |
| FT-IR               | Characteristic peaks for O-H stretching (phenolic), C-H stretching (aromatic and aliphatic), N=O stretching (nitro group), and C=C stretching (aromatic ring). |
| Mass Spectrometry   | A molecular ion peak corresponding to the molecular weight of 2-Ethyl-4-nitrophenol (167.16 g/mol ).                                                           |
| Melting Point       | A sharp melting point for the purified solid.                                                                                                                  |

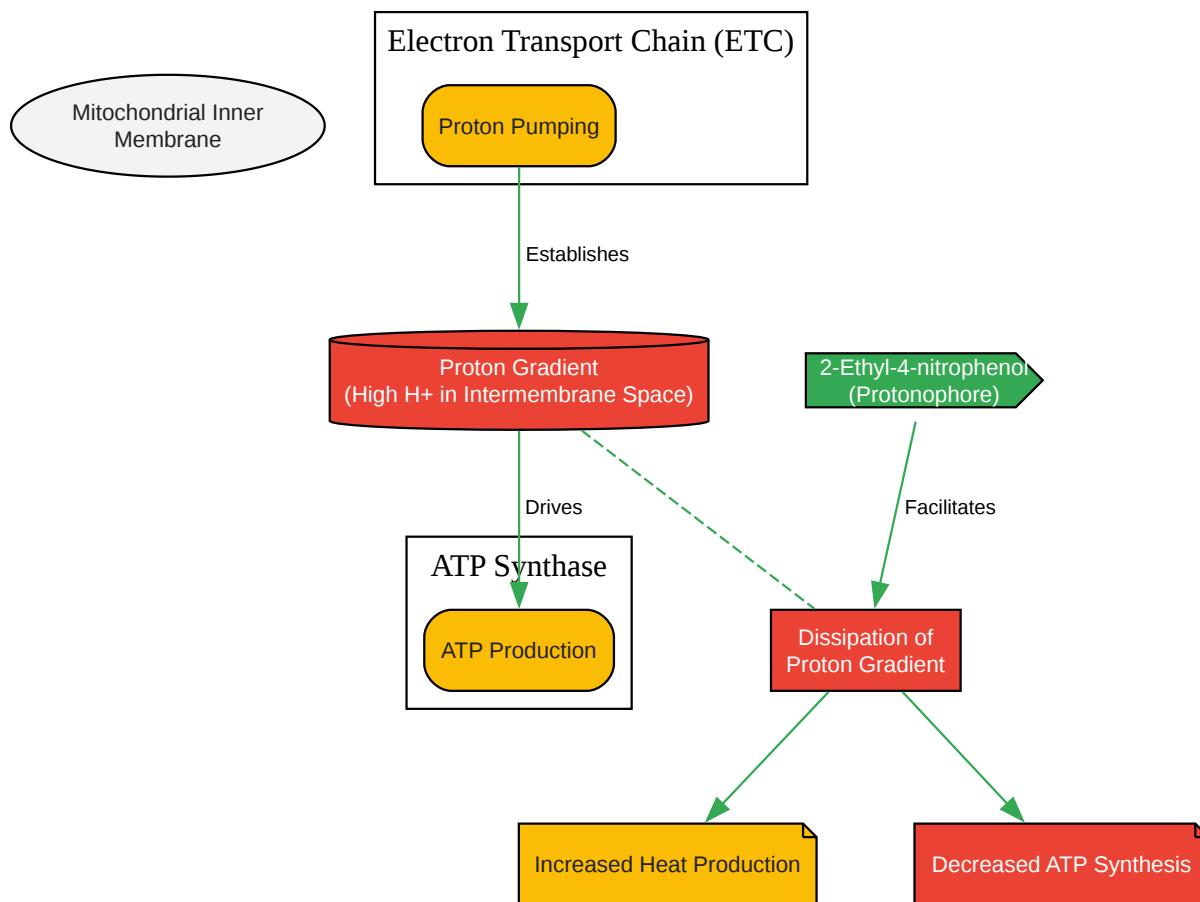
## Biological Activity and Toxicology


Specific biological activity and mechanistic studies on **2-Ethyl-4-nitrophenol** are not extensively reported in the scientific literature. However, the toxicology of the broader class of nitrophenols has been studied. The primary mechanism of toxicity for many nitrophenols is the uncoupling of oxidative phosphorylation.

General Toxicity of Nitrophenols:

| Effect                | Description                                                                                                                                                                                                |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Toxicity | Uncoupling of oxidative phosphorylation in mitochondria, leading to a disruption of the proton gradient and a decrease in ATP synthesis. This results in increased oxygen consumption and heat production. |
| Acute Toxicity        | Symptoms can include hyperthermia, tachycardia, tachypnea, and metabolic acidosis.                                                                                                                         |
| Chronic Toxicity      | Long-term exposure may lead to effects on the liver, kidneys, and central nervous system.                                                                                                                  |

## Visualizations


### Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Proposed experimental workflow for the synthesis and analysis of **2-Ethyl-4-nitrophenol**.

## General Mechanism of Nitrophenol Toxicity

[Click to download full resolution via product page](#)

Caption: General mechanism of toxicity for nitrophenols via uncoupling of oxidative phosphorylation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phenol, 2-ethyl-4-nitro- | C8H9NO3 | CID 214742 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Ethyl-4-nitrophenol (CAS: 34105-70-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3051496#2-ethyl-4-nitrophenol-cas-number-34105-70-9>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)